molecular formula C14H16N4O3 B2482754 N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-phenethyloxalamide CAS No. 1210713-33-9

N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-phenethyloxalamide

Cat. No.: B2482754
CAS No.: 1210713-33-9
M. Wt: 288.307
InChI Key: SCLDAZJARUYXRD-UHFFFAOYSA-N
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Description

N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-phenethyloxalamide is a compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-phenethyloxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-phenethyloxalamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives such as:

  • 1,2,4-oxadiazole
  • 1,2,3-oxadiazole
  • 1,2,5-oxadiazole

Uniqueness

N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-phenethyloxalamide is unique due to its specific substitution pattern and the presence of both phenethyl and oxalamide groups. This unique structure imparts specific chemical and biological properties that differentiate it from other oxadiazole derivatives .

Properties

IUPAC Name

N'-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-10-17-18-12(21-10)9-16-14(20)13(19)15-8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLDAZJARUYXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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